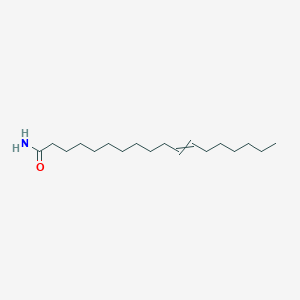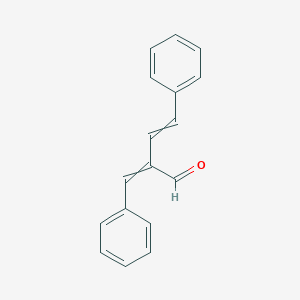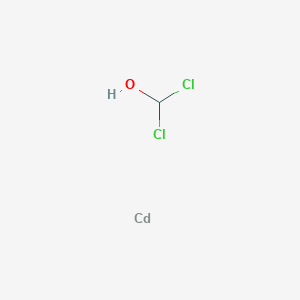
Cadmium;dichloromethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium;dichloromethanol is a chemical compound that combines cadmium, a transition metal, with dichloromethanol, an organic molecule Cadmium is known for its toxicity and its use in various industrial applications, while dichloromethanol is a chlorinated alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cadmium;dichloromethanol typically involves the reaction of cadmium chloride with dichloromethanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves dissolving cadmium chloride in a suitable solvent, such as methanol, and then adding dichloromethanol slowly while maintaining a low temperature to control the reaction rate.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade cadmium chloride and dichloromethanol, with careful monitoring of reaction conditions to ensure consistency and purity. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium;dichloromethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to cadmium metal and dichloromethane.
Substitution: The chloromethanol group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled temperatures.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Cadmium oxide and chlorinated by-products.
Reduction: Cadmium metal and dichloromethane.
Substitution: Substituted chloromethanol derivatives.
Applications De Recherche Scientifique
Cadmium;dichloromethanol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on cellular processes and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of specialized materials and as a precursor for other chemical compounds.
Mécanisme D'action
Cadmium;dichloromethanol can be compared with other cadmium-containing compounds and chlorinated alcohols:
Cadmium Chloride: Similar in terms of cadmium content but lacks the organic component.
Dichloromethane: A chlorinated solvent with different chemical properties and applications.
Cadmium Oxide: An oxidation product of cadmium with distinct physical and chemical characteristics.
Uniqueness: The combination of cadmium and dichloromethanol in a single compound provides unique reactivity and potential applications that are not observed in the individual components. This uniqueness makes this compound a valuable compound for research and industrial purposes.
Comparaison Avec Des Composés Similaires
- Cadmium Sulfide
- Cadmium Carbonate
- Cadmium Hydroxide
Propriétés
Numéro CAS |
113128-07-7 |
|---|---|
Formule moléculaire |
CH2CdCl2O |
Poids moléculaire |
213.34 g/mol |
Nom IUPAC |
cadmium;dichloromethanol |
InChI |
InChI=1S/CH2Cl2O.Cd/c2-1(3)4;/h1,4H; |
Clé InChI |
CRTAGODZUSZCSD-UHFFFAOYSA-N |
SMILES canonique |
C(O)(Cl)Cl.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


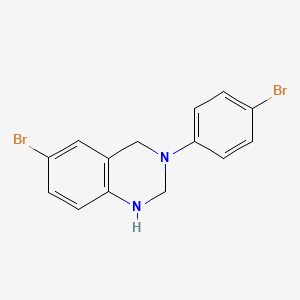
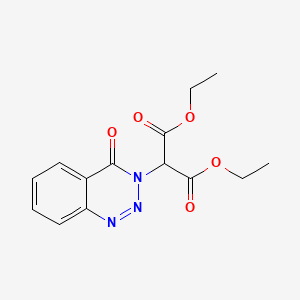

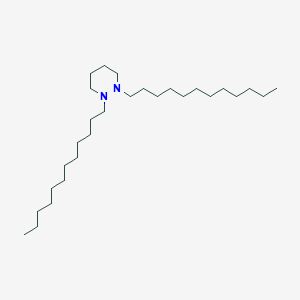
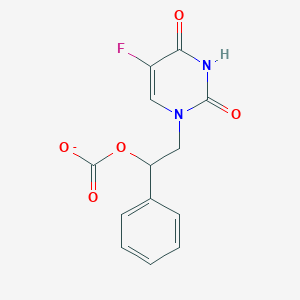
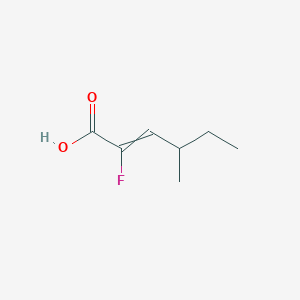

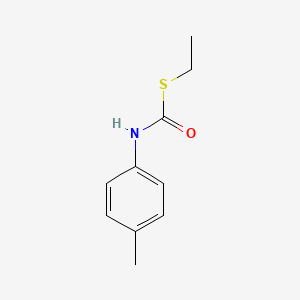
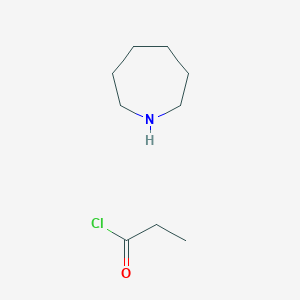
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide](/img/structure/B14302410.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
